molecular formula C6H7N3S B13980395 1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine CAS No. 512174-80-0

1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine

Cat. No.: B13980395
CAS No.: 512174-80-0
M. Wt: 153.21 g/mol
InChI Key: GZCKKUWGGKJYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine is a heterocyclic compound that features a unique fusion of thiazole and triazepine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

The synthesis of 1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with hydrazine derivatives, followed by cyclization to form the fused ring system . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine undergoes various chemical reactions, including:

Scientific Research Applications

1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine can be compared with other similar heterocyclic compounds, such as:

Properties

CAS No.

512174-80-0

Molecular Formula

C6H7N3S

Molecular Weight

153.21 g/mol

IUPAC Name

1,7-dihydro-[1,3]thiazolo[4,3-d][1,2,5]triazepine

InChI

InChI=1S/C6H7N3S/c1-2-9-5-10-4-6(9)3-8-7-1/h1-2,4H,3,5H2

InChI Key

GZCKKUWGGKJYBO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CSCN2C=CN=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.